molecular formula C15H15ClN4O2 B611040 STS-E412 CAS No. 1609980-39-3

STS-E412

货号 B611040
CAS 编号: 1609980-39-3
分子量: 318.76
InChI 键: XQFMOBKQELKMKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

STS-E412 is a selective activator of the tissue-protective EPO receptor, which includes EPOR and CD131 . It can be used for research of neurodegenerative diseases and organ protection .


Molecular Structure Analysis

The molecular structure of STS-E412 is represented by the formula C15H15ClN4O2 . The molecular weight is 318.76 .


Physical And Chemical Properties Analysis

STS-E412 is a solid, white to off-white substance . It has a solubility of 50 mg/mL in DMSO .

科学研究应用

Tissue-Protective Erythropoietin Receptor Agonist

STS-E412 is a selective activator of the tissue-protective Erythropoietin (EPO) receptor, which includes EPOR and CD131 . It triggers EPO receptor phosphorylation in human neuronal cells and increases phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT .

Cytoprotective Effects

At low nanomolar concentrations, STS-E412 provides EPO-like cytoprotective effects in primary neuronal cells and renal proximal tubular epithelial cells . This suggests potential applications in neuroprotection and renal protection.

Central Nervous System Availability

The compound STS-E412 has shown potential for central nervous system availability, suggesting its potential use in the treatment of central nervous system diseases .

Selective Activation

STS-E412 selectively activates the tissue-protective EPO receptor, comprising an EPO receptor subunit (EPOR) and the common β-chain (CD131) . This selective activation could be beneficial in targeted therapies.

Neurodegenerative Diseases

Due to its ability to activate the tissue-protective EPO receptor, STS-E412 can be used for research of neurodegenerative diseases . This could potentially lead to new therapeutic approaches for diseases such as Alzheimer’s and Parkinson’s.

Organ Protection

The activation of the tissue-protective EPO receptor by STS-E412 suggests its potential use in organ protection . This could be particularly beneficial in conditions where organ damage is a significant concern, such as in certain cardiovascular diseases or following organ transplantation.

未来方向

STS-E412 shows promise in the field of neurodegenerative diseases and organ protection research . Further evaluation of its potential in these areas is warranted .

属性

IUPAC Name

2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFMOBKQELKMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Synthesis routes and methods

Procedure details

A mixture of 2-(4-chlorophenoxy)ethan-1-ol (4.0 g, 23.19 mmol) and tetrahydrofuran (40 mL) was added to a 200 mL RBF under a nitrogen atmosphere with a magnetic stirring bar. Sodium hydride (60% dispersion in mineral oil) (1.26 g, 31.62 mmol) was added portion-wise (4ט315 mg) over 10 minutes (Effervescence). The reaction was stirred for 10 minutes before 2-methanesulfonyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (4.76 g, 21.08 mmol) was added portion-wise (5ט0.95 g) (Effervescence). Progress of the reaction was monitored by analytical HPLC with UV detection at 215 nm. 2-Methanesulfonyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine elutes with retention time of 1.3 min, 2-(4-chlorophenoxy)ethan-1-ol elutes with retention time of 4.5 min, and the title compound elutes with retention time of 5.7 min. A precipitate is visible after 5 minutes of reaction. An additional portion of tetrahydrofuran (10 mL) was added to aid stirring. After 30 minutes the reaction was concentrated and then partitioned between dichloromethane (100 mL) and water (50 mL). The aqueous layer was extracted once more with dichloromethane (100 mL), and the combined organic layer was dried (Na2SO4), filtered, and concentrated. To a mixture of the crude material in 1% methanol in dichloromethane (60 mL), silica gel (10 g) was added, and the mixture swirled for 10 minutes. The silica gel was removed by filtration, rinsed with dichloromethane (100 mL), and the organic solvent was concentrated under reduced pressure. The solid was dissolved in warm ethanol (125 mL) and water (13 mL), and allowed to cool overnight. Crystalline material was isolated by filtration, rinsed with ethanol:water (10:1) (110 mL) and allowed to dry. A light pink color remained. The solid was then dissolved in 2% methanol in dichloromethane (30 mL), and to this mixture, silica gel (5 g) was added and swirled for 20 minutes. The silica gel was removed by filtration through a plug of fresh silica gel (2 g), rinsed with 2% methanol in dichloromethane (50 mL), and the organic solvent was concentrated under reduced pressure. The solid was dissolved in warm ethanol (95 mL) and allowed to cool overnight. An off-white crystalline material was isolated by filtration, rinsed with ethanol (75 mL), and dried to afford the title compound as an off white solid (4.22 g, 62% yield). 1H NMR (DMSO-d6, 400 MHz) δ ppm: 7.34 (d, 2H), 7.09 (s, 1H), 7.02 (d, 2H), 4.67 (t, 2H), 4.36 (t, 2H), 2.63 (s, 3H), 2.52 (s, 3H). EM (calc.): 318.1; MS (ESI) m/e: 319.2 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
4.76 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STS-E412
Reactant of Route 2
Reactant of Route 2
STS-E412
Reactant of Route 3
Reactant of Route 3
STS-E412
Reactant of Route 4
Reactant of Route 4
STS-E412
Reactant of Route 5
Reactant of Route 5
STS-E412
Reactant of Route 6
Reactant of Route 6
STS-E412

Citations

For This Compound
10
Citations
JL Miller, TJ Church, D Leonoudakis… - Molecular …, 2015 - ASPET
… describe the discovery and characterization of the nonpeptidyl compound STS-E412 (2-[2-(4… STS-E412 triggered EPO receptor phosphorylation in human neuronal cells. STS-E412 also …
Number of citations: 26 molpharm.aspetjournals.org
JL Miller, M Rai, NL Frigon, M Pandolfo, J Punnonen… - …, 2017 - Elsevier
… brains of KIKO mice increased following treatment with STS-E412 and STS-E424, but not … was observed in STS-E412- or STS-E424-treated mice. RhEPO, STS-E412 and STS-E424 …
Number of citations: 11 www.sciencedirect.com
S Boesch, E Indelicato - Frontiers in neuroscience, 2019 - frontiersin.org
… first time the FXN regulating effects of STS-E412 and STS-E424, … STS-E412 and STS-E424 were investigated in various cellular models and in the KIKO mice model of FRDA. STS-E412 …
Number of citations: 6 www.frontiersin.org
A Rufini, F Malisan, I Condò, R Testi - Frontiers in Neuroscience, 2022 - frontiersin.org
… More recently, attention was drawn on two EPO mimetics, STS-E412 and STS-E424, which … Moreover, STS-E412 and STS-E424 stimulate frataxin expression in the brain of KIKO mice …
Number of citations: 3 www.frontiersin.org
Y Zhang, W Chen, Y Wu, B Yang - Current Protein and Peptide …, 2017 - ingentaconnect.com
… It has be reported that the selective activator of the tissue-protective EPOR/βcR receptor, STS-E412, a first nonpeptidyl agonist, could trigger EPO/βcR phosphorylation and provide EPO-…
Number of citations: 13 www.ingentaconnect.com
E Indelicato, S Bösch - Expert Opinion on Orphan Drugs, 2018 - Taylor & Francis
… These molecules (STS-E412 and STS-E424) were shown to upregulate FXN in brain and heart tissue of a mouse model of FRDA, without accompanying adverse events related to …
Number of citations: 12 www.tandfonline.com
D Ostrowski, R Heinrich - Journal of clinical medicine, 2018 - mdpi.com
… natural splice variants, various Epo-derivatives (eg, carbamylated Epo, Epobis, helix B surface peptide) and molecules completely unrelated to the Epo peptide sequence (eg, STS-E412…
Number of citations: 79 www.mdpi.com
S Zhang, R Wang, F Li, Z Tao, Z Yang, H Zhao, Y Luo - 2020 - researchsquare.com
… nonpeptidyl compound STS-E412, a kind of EPO deprivate which selectively bind to EPOR/βCR heterodimer, could act as neuroprotective agents in the CNS, suggesting the …
Number of citations: 4 www.researchsquare.com
ZH Yang, SJ Zhang, HP Zhao, FF Li… - CNS Neuroscience …, 2022 - Wiley Online Library
… The nonpeptidyl compound STS-E412, a type of EPO that selectively binds to the EPOR/βCR heterodimer, could act as a neuroprotective agent in the CNS, suggesting the …
Number of citations: 6 onlinelibrary.wiley.com
I Ercan, KU Tufekci, E Karaca, S Genc… - Advances in protein …, 2018 - Elsevier
During the past 35 years, recombinant DNA technology has allowed the production of a wide range of hematopoietic and neurotrophic growth factors including erythropoietin (EPO). …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。